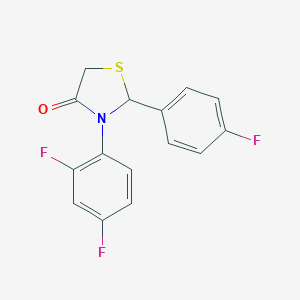
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one, also known as DFTZ, is a synthetic compound that belongs to the thiazolidinone family. DFTZ has gained significant attention in the scientific community due to its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating various signaling pathways such as the p53 pathway. This compound has also been shown to inhibit the activity of various inflammatory mediators such as COX-2 and TNF-α. In addition, this compound has been shown to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which can lead to a more effective pharmacological response. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in normal cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. One of the main areas of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the identification of new target enzymes and signaling pathways that can be targeted by this compound. In addition, further studies are needed to investigate the potential toxicity of this compound and to develop strategies to minimize its adverse effects. Finally, the clinical development of this compound as a potential anticancer and anti-inflammatory agent is an area of active research.
Métodos De Síntesis
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline and 4-fluorobenzaldehyde with thiourea in the presence of a catalyst such as acetic acid. The resulting product is then subjected to cyclization with the help of a base such as sodium hydroxide. The final product is obtained through purification using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of enzymes such as topoisomerase I and II. This compound has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the activity of various inflammatory mediators such as COX-2 and TNF-α.
Propiedades
Fórmula molecular |
C15H10F3NOS |
|---|---|
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10F3NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
Clave InChI |
ZHRROMSKXRYYOF-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)F)F |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


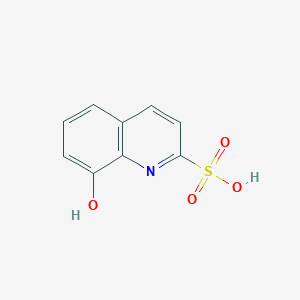





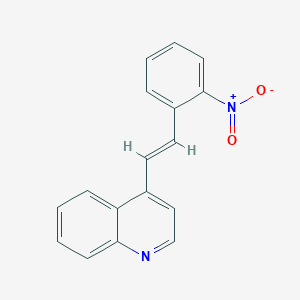
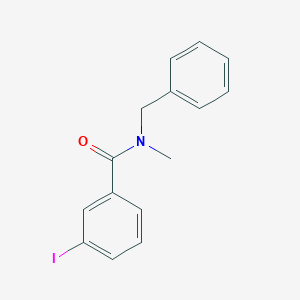
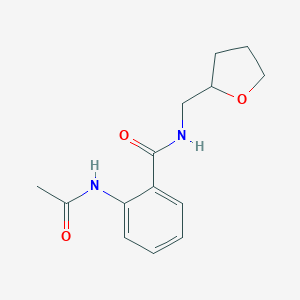
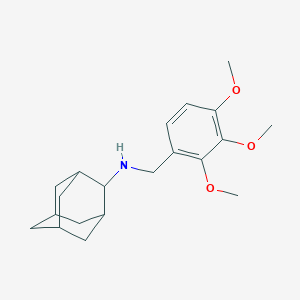
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)